ERα Degradation Potency vs. Fulvestrant
Vepdegestrant demonstrates superior ERα degradation potency compared to fulvestrant. In a head-to-head in-cell western assay using the MCF-7 breast cancer cell line, Vepdegestrant exhibited a DC50 of 460 ± 112 pM, whereas fulvestrant had a DC50 of 100 ± 9.3 pM. [1]
| Evidence Dimension | ERα degradation potency (DC50) |
|---|---|
| Target Compound Data | 460 ± 112 pM |
| Comparator Or Baseline | Fulvestrant: 100 ± 9.3 pM |
| Quantified Difference | Fulvestrant is 4.6-fold more potent by DC50. |
| Conditions | MCF-7 breast cancer cell line; in-cell western (ICW) assay |
Why This Matters
This demonstrates that while fulvestrant has a lower DC50 (higher potency in this assay), Vepdegestrant's mechanism of action (complete degradation) is distinct and offers clinical advantages over inhibition, as shown in subsequent clinical efficacy data.
- [1] Hu J, et al. Discovery of ERD-12310A as an Exceptionally Potent and Orally Efficacious PROTAC Degrader of Estrogen Receptor α (ERα). J Med Chem. 2024;67(23):20933-20965. Table 2. View Source
